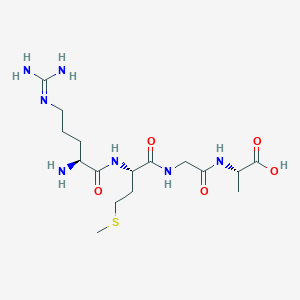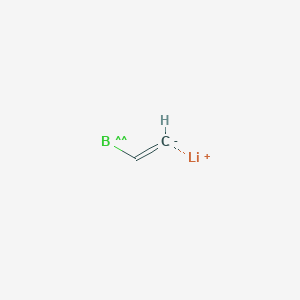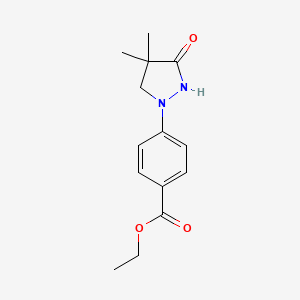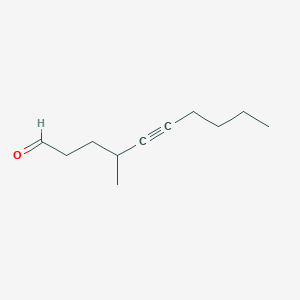![molecular formula C17H15Cl2N3OS B14217340 N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide CAS No. 828914-16-5](/img/structure/B14217340.png)
N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide is a complex organic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide typically involves the reaction of 3-chloroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur at the chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chlorophenyl)-3-fluorobenzamide
- N-(3-Chlorophenyl)-3,5-dinitrobenzamide
- N-(3-Chlorophenyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide is unique due to its thiazolidine ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this ring or have different substituents, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
828914-16-5 |
|---|---|
Molekularformel |
C17H15Cl2N3OS |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-[2-(3-chlorophenyl)imino-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-12-3-1-5-14(9-12)20-16(23)11-22-7-8-24-17(22)21-15-6-2-4-13(19)10-15/h1-6,9-10H,7-8,11H2,(H,20,23) |
InChI-Schlüssel |
LIESJWABVDENPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=NC2=CC(=CC=C2)Cl)N1CC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)


methanone](/img/structure/B14217294.png)


![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)

